Quinoline, 2-((chloromethyl)thio)-
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Overview
Description
Quinoline, 2-((chloromethyl)thio)-: is a heterocyclic aromatic organic compound that features a quinoline core with a chloromethylthio substituent at the second position. Quinoline derivatives are known for their wide range of applications in medicinal, bioorganic, agrochemical, and industrial chemistry . The presence of the double ring structure and a heteroatom (nitrogen) in quinolines allows them to participate in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Quinoline, 2-((chloromethyl)thio)- typically begins with quinoline as the core structure.
Thioether Formation: The chloromethylated quinoline is then reacted with a thiol compound, such as thiourea, under basic conditions to form the thioether linkage.
Industrial Production Methods: Industrial production of Quinoline, 2-((chloromethyl)thio)- may involve continuous flow processes to ensure high yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Quinoline, 2-((chloromethyl)thio)- can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chloromethyl group can be substituted with various nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Quinoline, 2-((chloromethyl)thio)- is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in various chemical transformations .
Biology and Medicine: Quinoline derivatives have shown significant biological activities, including antimalarial, antibacterial, antiviral, and anti-inflammatory properties. Quinoline, 2-((chloromethyl)thio)- may serve as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, Quinoline, 2-((chloromethyl)thio)- is used in the production of dyes, pigments, and agrochemicals. Its derivatives are also employed in the development of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of Quinoline, 2-((chloromethyl)thio)- involves its interaction with molecular targets such as enzymes and receptors. The chloromethylthio group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can disrupt cellular processes and exert therapeutic effects .
Comparison with Similar Compounds
2-(Chloromethyl)quinoline: Lacks the thioether group, making it less reactive in certain chemical transformations.
Quinoline-2-thione: Contains a thione group instead of a chloromethylthio group, leading to different reactivity and biological activity.
Uniqueness: Quinoline, 2-((chloromethyl)thio)- is unique due to the presence of both a chloromethyl and a thioether group, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
62601-19-8 |
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Molecular Formula |
C10H8ClNS |
Molecular Weight |
209.70 g/mol |
IUPAC Name |
2-(chloromethylsulfanyl)quinoline |
InChI |
InChI=1S/C10H8ClNS/c11-7-13-10-6-5-8-3-1-2-4-9(8)12-10/h1-6H,7H2 |
InChI Key |
LFQJMJHMMNGWPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCCl |
Origin of Product |
United States |
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